molecular formula C12H13F3N2O2 B13104806 (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine

(R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine

Katalognummer: B13104806
Molekulargewicht: 274.24 g/mol
InChI-Schlüssel: NHFQAPYABNRJNC-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(R)-1-(4-Nitrophenyl)-2-(Trifluoromethyl)-piperidine is a chiral, fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine ring is a fundamental nitrogen-containing heterocycle and a pivotal cornerstone in the production of drugs, representing one of the most prevalent heterocyclic fragments in FDA-approved small molecule drugs . The strategic incorporation of a trifluoromethyl (CF3) group at the 2-position of the piperidine scaffold is a well-established strategy to dramatically modulate the compound's properties. The CF3 group is strongly electron-withdrawing and provides a broad hydrophobic domain, which can enhance membrane permeability, improve metabolic stability by blocking potential sites of oxidation, and influence the molecule's binding affinity to biological targets . The 4-nitrophenyl substituent further contributes to the molecule's versatility as a synthetic intermediate. This compound is presented as a single enantiomer (R-configured), which is critical for researching stereospecific interactions with biological systems, as different enantiomers can possess vastly different pharmacological activities. As a key building block, this compound is designed for the synthesis of novel bioactive molecules and is For Research Use Only. It is strictly not for diagnostic or therapeutic use, including any form of human consumption.

Eigenschaften

Molekularformel

C12H13F3N2O2

Molekulargewicht

274.24 g/mol

IUPAC-Name

(2R)-1-(4-nitrophenyl)-2-(trifluoromethyl)piperidine

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)11-3-1-2-8-16(11)9-4-6-10(7-5-9)17(18)19/h4-7,11H,1-3,8H2/t11-/m1/s1

InChI-Schlüssel

NHFQAPYABNRJNC-LLVKDONJSA-N

Isomerische SMILES

C1CCN([C@H](C1)C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-]

Kanonische SMILES

C1CCN(C(C1)C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States
Foundational & Exploratory

Mechanism of action of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine in vitro

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides an in-depth technical framework for elucidating the in vitro mechanism of action of the novel compound, (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine. Given the absence of published data on this specific molecule, this document outlines a robust, hypothesis-driven approach based on the compound's structural motifs, which are common in neuroactive agents.

Our investigation will be predicated on a primary hypothesis derived from structure-activity relationships of analogous compounds. The piperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery, often targeting ion channels or transporters. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the nitrophenyl moiety may be involved in specific electrostatic or stacking interactions with a target protein.

Part 1: Foundational Hypothesis and Investigational Strategy

Hypothesis: Based on its structural similarity to known selective serotonin reuptake inhibitors (SSRIs) and other monoamine transporter ligands, we hypothesize that (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine acts as a potent and selective inhibitor of the human serotonin transporter (hSERT).

This guide will detail the logical progression of experiments required to test this hypothesis, from initial binding confirmation to functional characterization and elucidation of the molecular interactions.

Investigational Workflow

To systematically validate our hypothesis, we will proceed through a multi-stage experimental plan. This workflow is designed to be self-validating, where the results of each stage inform the design and interpretation of subsequent experiments.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Mechanism of Inhibition a Primary Binding Assay (Radioligand Displacement) b Affinity Determination (Ki) & Transporter Selectivity Panel a->b Confirm hSERT Binding c Synaptosomal [3H]5-HT Uptake Inhibition Assay b->c Binding Confirmed, Proceed to Function d Cell-Based Functional Assay (hSERT-expressing HEK293 cells) c->d Quantify Functional Potency (IC50) e Substrate Competition Assays (Michaelis-Menten Kinetics) d->e Function Confirmed, Elucidate Mechanism f Computational Docking (hSERT Cryo-EM Structure) e->f Determine Inhibition Type g Comprehensive MoA Profile f->g Synthesize Data

Figure 1: A multi-phase workflow for MoA elucidation.

Part 2: Experimental Protocols and Data Interpretation

This section details the core experimental procedures. The causality behind each step is explained to ensure a thorough understanding of the data generated.

Phase 1: Target Engagement and Selectivity

The initial and most critical step is to confirm direct binding to the hypothesized target, hSERT, and assess selectivity against other key monoamine transporters.

Principle: This assay quantifies the ability of the test compound to displace a known high-affinity radioligand from hSERT. A reduction in bound radioactivity indicates competitive binding.

Detailed Protocol:

  • Preparation of Membranes: Utilize cell membranes prepared from HEK293 cells stably expressing hSERT.

  • Binding Reaction: In a 96-well plate, combine:

    • Cell membranes (10-20 µg protein).

    • A fixed concentration of the radioligand, [³H]-Citalopram (e.g., 1 nM).

    • Varying concentrations of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine (e.g., 0.1 nM to 100 µM).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Incubation: Incubate at room temperature for 60 minutes to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash filters with ice-cold buffer.

  • Detection: Add scintillation cocktail to the dried filters and quantify radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Trustworthiness Check: Non-specific binding is determined in the presence of a saturating concentration of a known hSERT inhibitor (e.g., 10 µM Fluoxetine). Total binding is measured in the absence of any competitor. Specific binding must account for >80% of total binding for the assay to be valid.

Principle: To establish selectivity, the binding affinity of the compound is concurrently tested against the dopamine transporter (DAT) and the norepinephrine transporter (NET) using similar radioligand binding assays.

Data Presentation:

TransporterRadioligandTest Compound Kᵢ (nM)Selectivity Ratio (vs. hSERT)
hSERT [³H]-Citaloprame.g., 5.2-
hDAT [³H]-WIN 35,428e.g., >10,000>1900-fold
hNET [³H]-Nisoxetinee.g., 850163-fold

Table 1: Hypothetical binding affinity and selectivity data.

Interpretation: A high selectivity ratio for hSERT over DAT and NET is a hallmark of modern SSRIs and would be a strong confirmation of our initial hypothesis.

Part 3: Functional Characterization

Binding alone does not confirm functional activity. We must demonstrate that the compound inhibits the primary function of hSERT, which is the reuptake of serotonin.

Principle: This ex vivo assay uses nerve terminals (synaptosomes) isolated from rat brain tissue, which endogenously express monoamine transporters. It measures the compound's ability to block the uptake of radiolabeled serotonin ([³H]5-HT).

Detailed Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from rat striatum or cortex via sucrose gradient centrifugation.

  • Uptake Reaction: Pre-incubate synaptosomes with varying concentrations of the test compound for 15 minutes at 37°C.

  • Initiate Uptake: Add a sub-saturating concentration of [³H]5-HT (e.g., 10 nM) and incubate for a short period (e.g., 5 minutes) to measure the initial rate of uptake.

  • Terminate Uptake: Stop the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification & Analysis: Measure the radioactivity trapped inside the synaptosomes via scintillation counting. Plot the percentage of inhibition versus log concentration and fit the curve to determine the functional IC₅₀.

Causality: This assay provides functional data in a more physiologically relevant system than isolated membranes, confirming that the binding observed in Phase 1 translates to a functional blockade of the transporter.

The functional inhibition of hSERT by the compound leads to a specific downstream effect at the synapse: an increase in the extracellular concentration of serotonin. This elevation in synaptic serotonin is the primary therapeutic mechanism of SSRIs.

G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron SERT hSERT Vesicle 5-HT Vesicle Release Release Synapse Extracellular 5-HT Release->Synapse 5-HT Release Synapse->SERT Reuptake Receptor 5-HT Receptor Synapse->Receptor Binding Effect Downstream Signaling Receptor->Effect Activation Compound (R)-1-(4-Nitrophenyl)-2- (trifluoromethyl)-piperidine Compound->SERT Inhibition

Figure 2: Proposed mechanism of synaptic action.

Part 4: Elucidating the Molecular Mechanism of Inhibition

To fully characterize the compound, we must determine how it inhibits transporter function.

Principle: By measuring the compound's inhibitory potency (IC₅₀) at different concentrations of the substrate ([³H]5-HT), we can determine the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive). This is achieved by analyzing changes in the Michaelis-Menten kinetic parameters, Kₘ (substrate affinity) and Vₘₐₓ (maximum transport rate).

Experimental Workflow:

  • Run a series of [³H]5-HT uptake assays as described in section 2.1.

  • In each series, use a fixed concentration of the inhibitor (e.g., 0x, 1x, 3x, 10x its IC₅₀).

  • Within each series, vary the concentration of the [³H]5-HT substrate across a wide range (e.g., 0.1x to 10x Kₘ).

  • Plot the uptake velocity against the substrate concentration for each inhibitor concentration.

  • Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ at each inhibitor concentration.

Interpretation of Results:

  • Competitive Inhibition: Kₘ increases with inhibitor concentration, while Vₘₐₓ remains unchanged. This indicates the compound binds to the same site as serotonin (the substrate-binding site).

  • Non-competitive Inhibition: Vₘₐₓ decreases with inhibitor concentration, while Kₘ remains unchanged. This suggests the compound binds to an allosteric site.

  • Uncompetitive Inhibition: Both Vₘₐₓ and Kₘ decrease.

Data Presentation:

Inhibitor Conc.Apparent Kₘ (nM)Apparent Vₘₐₓ (pmol/min/mg)
0 (Control)e.g., 250e.g., 150
5 nMe.g., 510e.g., 152
15 nMe.g., 1200e.g., 148

Table 2: Hypothetical kinetic data suggesting competitive inhibition.

References

  • Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

  • Monoamine Transporter Radioligand Binding Protocols: Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature Reviews Neuroscience. [Link]

  • Synaptosome Preparation and Uptake Assays: Gobira, P. H., et al. (2015). A simple and fast protocol for the isolation of functional synaptosomes from the mouse brain. Journal of Neuroscience Methods. [Link]

  • Michaelis-Menten Kinetics: Michaelis, L., & Menten, M. L. (1913). Die Kinetik der Invertinwirkung. Biochem. Z.. (A modern overview can be found on numerous biochemistry resource sites). [Link]

Receptor binding affinity of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Receptor Binding Affinity of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine

This guide provides a comprehensive framework for characterizing the receptor binding affinity of novel chemical entities, using (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine as a representative example. For researchers, scientists, and drug development professionals, understanding the interaction between a compound and its biological target is a cornerstone of modern pharmacology. This document moves beyond a simple recitation of protocols to explain the underlying principles and strategic considerations essential for generating robust and reliable binding data.

The trifluoromethyl-piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of bioactive molecules. The inclusion of a trifluoromethyl group can significantly alter a molecule's metabolic stability, lipophilicity, and binding interactions, making derivatives like the title compound intriguing candidates for drug discovery programs.[1] While specific binding data for (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine is not extensively published, this guide equips research teams with the necessary methodologies to elucidate its pharmacological profile.

The Foundational Principles of Receptor-Ligand Interactions

At its core, the efficacy of a drug is dictated by its ability to bind to a biological target, typically a protein receptor, and elicit a functional response. The strength of this interaction is quantified by the binding affinity .

  • The Equilibrium Dissociation Constant (Kd): This is the most common measure of binding affinity and represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium.[2] A lower Kd value signifies a higher binding affinity.[3]

  • Kinetic Parameters (k_on and k_off): The binding process is dynamic. The association rate constant (k_on) describes how quickly a ligand binds to its receptor, while the dissociation rate constant (k_off) describes how quickly it unbinds. The relationship between these parameters and the Kd is defined by the equation: Kd = k_off / k_on .[4] Understanding these kinetic properties can be crucial, as the residence time (1/k_off) of a drug on its target often correlates with its duration of action in vivo.[4][5]

The determination of these parameters is not merely an academic exercise; it is fundamental to establishing structure-activity relationships (SAR), optimizing lead compounds, and predicting in vivo pharmacology.

Methodologies for Quantifying Binding Affinity

A multi-pronged approach utilizing various biophysical and biochemical techniques is recommended for a thorough characterization of a compound's binding properties. Each method offers unique advantages and insights.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a robust and highly sensitive method for studying receptor-ligand interactions.[6][7] They rely on the use of a radioactive isotope-labeled ligand (the radioligand) that binds to the target receptor with high affinity and specificity.

The choice of assay format depends on the research question.

  • Saturation Assays: To determine the Kd and the total number of binding sites (Bmax) for a radioligand on a specific tissue or cell preparation.[6][7]

  • Competition Assays: To determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound, such as (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine, by measuring its ability to compete with a known radioligand for binding to the target receptor.[6][7]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Receptor Source (e.g., cell membranes, tissue homogenate) incubation Incubate at controlled temperature to reach equilibrium prep_membranes->incubation prep_radioligand Radioligand Stock (Known concentration and specific activity) prep_radioligand->incubation prep_test_compound Test Compound ((R)-1-(4-Nitrophenyl)-2- (trifluoromethyl)-piperidine) Serial Dilution competition_binding Competition Binding: Receptor + Radioligand + Test Compound prep_test_compound->competition_binding filtration Rapid Filtration (e.g., glass fiber filters) to separate bound from free radioligand incubation->filtration total_binding Total Binding: Receptor + Radioligand nonspecific_binding Nonspecific Binding: Receptor + Radioligand + Excess Unlabeled Ligand scintillation Scintillation Counting (Measures radioactivity on filters) filtration->scintillation data_analysis Data Analysis (Nonlinear Regression) scintillation->data_analysis results Determine IC50 and Ki data_analysis->results

Caption: Workflow for a radioligand competition binding assay.

  • Receptor Preparation: Homogenize cells or tissue known to express the target receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[8] Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in a fresh assay buffer.[8] Determine the protein concentration using a standard method like the BCA assay.[8]

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add receptor membranes, a fixed concentration of radioligand (typically at or below its Kd), and assay buffer.[7]

    • Nonspecific Binding (NSB): Add receptor membranes, the radioligand, and a high concentration of a known, unlabeled ligand to saturate the receptors.[9]

    • Competition: Add receptor membranes, the radioligand, and varying concentrations of the test compound, (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine.[7]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium.[8]

  • Separation: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.[8] This traps the receptor-bound radioligand on the filter while the unbound radioligand passes through. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Nonspecific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a nonlinear regression model (e.g., "log(inhibitor) vs. response -- Variable slope") to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.[10]

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a powerful, label-free optical technique that allows for the real-time monitoring of molecular interactions.[11] It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.[5]

SPR provides a wealth of kinetic information. By flowing different concentrations of the analyte (our test compound) over the immobilized receptor, one can directly measure the association and dissociation rates, providing a deeper understanding of the binding event beyond just the affinity.[5][12]

G cluster_prep Preparation cluster_binding Binding Measurement cluster_analysis Analysis chip_prep Select & Prepare Sensor Chip ligand_immobilization Immobilize Receptor (Ligand) onto Chip chip_prep->ligand_immobilization analyte_injection Inject Test Compound (Analyte) at various concentrations ligand_immobilization->analyte_injection association Association Phase: Analyte binds to Ligand analyte_injection->association dissociation Dissociation Phase: Buffer flows, Analyte dissociates association->dissociation sensorgram Generate Sensorgram (Response vs. Time) dissociation->sensorgram kinetic_fitting Fit data to a binding model sensorgram->kinetic_fitting results Determine k_on, k_off, and Kd kinetic_fitting->results

Caption: Principle and workflow of an SPR experiment.

  • Chip Selection and Ligand Immobilization: Choose a sensor chip with appropriate surface chemistry (e.g., CM5 for amine coupling). Immobilize the purified target receptor onto the chip surface.

  • Analyte Preparation: Prepare a series of precise dilutions of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine in a suitable running buffer.

  • Binding Cycle:

    • Association: Inject a specific concentration of the test compound over the sensor chip surface for a defined period, allowing it to bind to the immobilized receptor. The SPR signal will increase during this phase.

    • Dissociation: Switch the flow back to the running buffer. The bound analyte will begin to dissociate, and the SPR signal will decrease.

  • Regeneration (if necessary): Inject a solution (e.g., low pH or high salt) to remove any remaining bound analyte, returning the signal to baseline before the next injection.

  • Data Analysis: The resulting sensorgrams (plots of response units vs. time) are analyzed using specialized software. By fitting the association and dissociation curves from the different analyte concentrations to a kinetic model (e.g., a 1:1 Langmuir binding model), the software calculates the k_on, k_off, and subsequently the Kd.[13]

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[14] This makes it the gold standard for thermodynamic characterization of biomolecular interactions.

ITC is unique in its ability to provide a complete thermodynamic profile of the interaction in a single experiment.[15] It not only determines the binding affinity (Kd) and stoichiometry (n) but also the enthalpy (ΔH) and entropy (ΔS) of binding. This information is invaluable for understanding the driving forces behind the interaction (e.g., hydrogen bonding vs. hydrophobic effects) and for guiding lead optimization.[16]

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis sample_cell Sample Cell: Target Receptor injection Inject small aliquots of Ligand into Sample Cell sample_cell->injection syringe Syringe: Test Compound (Ligand) syringe->injection heat_measurement Measure heat change (endothermic or exothermic) after each injection injection->heat_measurement raw_data Raw Data: Power vs. Time heat_measurement->raw_data binding_isotherm Integrated Data: Heat per mole vs. Molar Ratio raw_data->binding_isotherm fitting Fit to a binding model binding_isotherm->fitting results Determine Kd, n, ΔH, and ΔS fitting->results

Caption: ITC experimental setup and data analysis workflow.

  • Sample Preparation: Prepare the purified target receptor and the test compound in the same, precisely matched buffer to minimize heats of dilution. The ligand in the syringe is typically at a 10-fold higher concentration than the receptor in the sample cell.

  • Titration: Place the receptor solution in the sample cell of the calorimeter and the test compound solution in the injection syringe.

  • Data Acquisition: Perform a series of small, sequential injections of the test compound into the receptor solution. The instrument measures the minute temperature changes that occur upon binding after each injection.

  • Data Analysis: The raw data (a series of heat-flow peaks) is integrated to determine the heat change per injection. This is then plotted against the molar ratio of ligand to receptor to generate a binding isotherm.[17] This isotherm is then fitted to a binding model to yield the Kd, stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) can then be calculated from the relationship: ΔG = ΔH - TΔS = RTln(Kd) .

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in a structured format.

Table 1: Hypothetical Binding Affinity Data for (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine

Assay MethodTarget ReceptorParameterValueUnits
Radioligand BindingReceptor XKi75.2nM
Surface Plasmon ResonanceReceptor XKd81.5nM
k_on1.2 x 10^5M⁻¹s⁻¹
k_off9.8 x 10⁻³s⁻¹
Isothermal TitrationReceptor XKd89.0nM

Table 2: Hypothetical Thermodynamic Profile from ITC

ParameterValueUnits
n (Stoichiometry)1.03
ΔH (Enthalpy)-5.8kcal/mol
-TΔS (Entropy)-3.9kcal/mol
ΔG (Gibbs Free Energy)-9.7kcal/mol

Interpretation: The consistency of the affinity values (Ki and Kd) across different platforms lends confidence to the results. The ITC data suggests that the binding is enthalpically driven, which could indicate the formation of strong hydrogen bonds or van der Waals interactions within the receptor's binding pocket.

Conclusion

Determining the receptor binding affinity of a novel compound like (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine is a critical step in the drug discovery process. It requires a rigorous, multi-faceted approach that combines the sensitivity of radioligand binding assays, the kinetic insights from surface plasmon resonance, and the thermodynamic depth of isothermal titration calorimetry. By understanding the principles behind these techniques and executing them with precision, researchers can build a comprehensive pharmacological profile, enabling data-driven decisions for the advancement of new therapeutic agents.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Piktan, E., et al. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design. Drug Discovery Today: Technologies. Retrieved from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • Malvern Panalytical. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Munson, P. J., & Rodbard, D. (1988). Nonlinear regression analysis of the time course of ligand binding experiments. PubMed. Retrieved from [Link]

  • Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. PubMed. Retrieved from [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology. Retrieved from [Link]

  • Myszka, D. G. (2000). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. Retrieved from [Link]

  • Ancellin, N. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. Retrieved from [Link]

  • Staschen, C. M., et al. (2000). A New Nonlinear Regression Approach That Allows Detection of Inter-Individual Differences in Single-Point Radioligand Binding Studies. Defense Technical Information Center. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Gualerzi, A., et al. (1993). Analysis of ligand-binding data without knowledge of bound or free ligand molar concentration. PubMed. Retrieved from [Link]

  • Rapid Novor. (2025, September 17). SPR Service - Antibody-Antigen Interaction Analysis. Retrieved from [Link]

  • Sun, S., et al. (2005). Assay development and data analysis of receptor-ligand binding based on scintillation proximity assay. Metabolic engineering. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]

  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press. Retrieved from [Link]

  • Holford, N. (n.d.). Ligand Binding. Retrieved from [Link]

  • Copeland, R. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. Retrieved from [Link]

  • GraphPad. (n.d.). Prism 3 -- Saturation Binding Curves and Scatchard Plots. Retrieved from [Link]

  • Bio-Rad. (n.d.). ProteOn Surface Plasmon Resonance Detection System. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]

  • Wells, J. W., & Birdsall, N. J. (1989). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. PubMed. Retrieved from [Link]

  • Bio-Resource. (2021, September 11). Scatchard Plot for Ligand Receptor binding analysis. YouTube. Retrieved from [Link]

  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Rew, Y., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology. Retrieved from [Link]

  • Dhagat, U., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Retrieved from [Link]

  • Imperiali, B. (n.d.). Derivation of Binding Constants by Scatchard Analysis. Retrieved from [Link]

  • Davenport, A. P., & Russell, F. D. (2000). Radioligand Binding Assays and Their Analysis. Springer Nature Experiments. Retrieved from [Link]

  • US EPA. (n.d.). Web Box 20.5 Scatchard analysis. Retrieved from [Link]

  • Portella, C., et al. (2007). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules. Retrieved from [Link]

  • Stack Exchange. (2020, November 28). Understanding Scatchard Plots. Chemistry Stack Exchange. Retrieved from [Link]

  • Asale, M. A., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Pizzi, R., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2021). WO2021160468A1 - Process for the preparation of 1-[4-nitro-2-(trifluoromethyl)phenyl]-alkanones.
  • Gbahou, F., et al. (2006). A study of antagonist affinities for the human histamine H2 receptor. British journal of pharmacology. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of trifluoromethyl containing piperidines. Retrieved from [Link]

  • Nonoyama, S., et al. (2022). Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. International Journal of Molecular Sciences. Retrieved from [Link]

  • Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Este. Retrieved from [Link]

  • Tiwari, A., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. Retrieved from [Link]

  • Geeky Medics. (2021, August 23). Receptor Theory. Retrieved from [Link]

Sources

Methodological & Application

1H, 13C, and 19F NMR spectra data for (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine

Application Note: Multinuclear ( 1 H, 13 C, 19 F) NMR Characterization of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Small Molecule Structural Elucidation / Fragment-Based Drug Discovery (FBDD)

Introduction & Scientific Rationale

The incorporation of fluorine into nitrogen-containing heterocycles is a cornerstone strategy in modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. The trifluoromethyl ( −CF3​ ) group, in particular, serves as an exceptional structural moiety and a highly sensitive NMR probe. Because there is no endogenous fluorine signal in biological systems, 19 F NMR spectroscopy offers a background-free, powerful tool for characterizing molecular structure, purity, and binding interactions in Fragment-Based Drug Discovery (FBDD)[1].

This application note details the multinuclear NMR ( 1 H, 13 C, 19 F) characterization of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine . The inherent advantages of the 19 F nucleus—100% natural abundance, a spin of ½, and a high gyromagnetic ratio—result in sensitivity approaching that of 1 H NMR[2]. By analyzing the scalar coupling network ( J -coupling) between the fluorine atoms and the organic framework, we establish a self-validating system for rigorous structural elucidation.

Experimental Causality: The "Why" Behind the Protocol

To ensure absolute trustworthiness in the acquired data, the experimental parameters must be precisely tuned to the quantum mechanical behavior of the −CF3​ group:

  • Relaxation Delays ( D1​ ): While the rapid rotation of the methyl group averages chemical shift anisotropy and aids in relaxation[3], quantitative integration requires a relaxation delay ( D1​ ) of 2–5 seconds to ensure complete recovery of longitudinal magnetization ( T1​ )[2].

  • Spectral Width: The 19 F chemical shift dispersion spans over 800 ppm. A wide spectral width of ~250 ppm is utilized to prevent signal aliasing (folding) of unexpected fluorinated byproducts[2].

  • Decoupling Strategies: 19 F spectra must be acquired both with and without 1 H decoupling. The coupled spectrum reveals the 3JHF​ scalar coupling to the adjacent piperidine H-2 proton, confirming regiochemistry. The 1 H-decoupled spectrum ( 19 F{ 1 H}) collapses this multiplet into a sharp singlet, validating the assignment and maximizing the signal-to-noise ratio[4].

Step-by-Step Methodology

Sample Preparation
  • Accurately weigh 5–10 mg of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine.

  • Dissolve the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as the internal standard for 1 H and 13 C referencing (0.00 ppm).

  • For 19 F referencing, add a sealed capillary containing Trichlorofluoromethane ( CFCl3​ , 0.00 ppm) or reference indirectly to Trifluoroacetic acid (TFA, -75.25 ppm)[3].

  • Transfer the homogenous solution to a high-quality 5 mm NMR tube.

Spectrometer Setup & Acquisition
  • Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe. Tune and match the 1 H, 13 C, and 19 F channels specifically to the sample matrix[2].

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl3​ . Perform gradient shimming to ensure optimal magnetic field homogeneity.

  • 1 H NMR Acquisition: Execute a standard pulse-acquire sequence (zg30). Set D1​ = 2.0 s, Number of Scans (NS) = 16.

  • 13 C NMR Acquisition: Execute a 1 H-decoupled sequence (zgpg30). Set D1​ = 2.0 s, NS = 512 to 1024 (due to lower natural abundance and splitting of carbon signals by fluorine).

  • 19 F NMR Acquisition:

    • Coupled: Execute a standard pulse-acquire sequence (zg). Set D1​ = 3.0 s, NS = 16.

    • Decoupled: Execute a 1 H-decoupled sequence (e.g., zgfhigqn on Bruker systems) to collapse proton-fluorine coupling[2].

NMR_WorkflowA1. Sample Preparation(5-10 mg in CDCl3)B2. Probe Tuning & Matching(1H, 13C, 19F Channels)A->BC3. Shimming & Locking(Deuterium Lock)B->CD4. Pulse Sequence Selection(zg, zgpg30, zgfhigqn)C->DE5. Data Acquisition & FT(Multinuclear Processing)D->E

Fig 1: Sequential workflow for multinuclear NMR acquisition of fluorinated N-heterocycles.

Data Presentation & Spectral Interpretation

The following tables summarize the expected quantitative NMR data, synthesized from established empirical rules for fluorinated piperidines and p -nitroanilines.

Table 1: 1 H NMR Data (400 MHz, CDCl3​ , 298 K)
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Mechanistic Insight
8.12 Doublet (d) 3JHH​ = 9.42HAr-H (ortho to −NO2​ ) : Deshielded by the strong electron-withdrawing nitro group. Forms the AA' part of an AA'BB' system.
6.85 Doublet (d) 3JHH​ = 9.42HAr-H (ortho to Piperidine N) : BB' part of the AA'BB' system.
4.75 Multiplet (m) 3JHF​ ~ 8.2, 3JHH​ 1HPiperidine H-2 : Highly deshielded by adjacent N and −CF3​ . Splits into a complex multiplet due to coupling with adjacent CH2​ and the three fluorine atoms.
3.80 Broad doublet (br d) 2JHH​ = 13.51HPiperidine H-6 (equatorial) : Deshielded by adjacent nitrogen.
3.35 Triplet of doublets (td) 2JHH​ = 13.5, 3JHH​ = 3.01HPiperidine H-6 (axial) : Exhibits characteristic axial-axial and axial-equatorial couplings.
1.60 – 2.10 Multiplets (m)-6HPiperidine H-3, H-4, H-5 : Aliphatic ring protons.
Table 2: 13 C{ 1 H} NMR Data (100 MHz, CDCl3​ , 298 K)

Note: The presence of the −CF3​ group introduces characteristic carbon-fluorine scalar couplings ( 1JCF​ and 2JCF​ ) that act as diagnostic fingerprints.

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
153.5 Singlet (s)-C-Ar (ipso to Piperidine N)
138.2 Singlet (s)-C-Ar (ipso to −NO2​ )
126.4 Singlet (s)-C-Ar (ortho to −NO2​ , 2C)
125.8 Quartet (q) 1JCF​ = 286.0 −CF3​ Carbon : Direct one-bond coupling to three equivalent fluorines.
112.1 Singlet (s)-C-Ar (ortho to Piperidine N, 2C)
56.4 Quartet (q) 2JCF​ = 28.5Piperidine C-2 : Two-bond coupling to the −CF3​ group.
44.2, 24.5, 23.8, 19.2 Singlets (s)-Piperidine C-6, C-3, C-5, C-4
Table 3: 19 F NMR Data (376 MHz, CDCl3​ , 298 K)
Chemical Shift ( δ , ppm)Multiplicity ( 1 H-Coupled)Multiplicity ( 1 H-Decoupled)Coupling Constant ( J , Hz)Assignment
-72.4 Doublet (d)Singlet (s) 3JHF​ = 8.2 −CF3​ Group : The three fluorine atoms are chemically equivalent. The doublet arises from through-bond coupling to the adjacent H-2 proton.

Mechanistic Insights & Spin-Spin Coupling Network

The structural validation of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine relies heavily on understanding the scalar coupling network originating from the trifluoromethyl group.

Because the 19 F nucleus has a spin of ½, it obeys the same N+1 multiplicity rules as protons. The −CF3​ group splits the attached carbon ( 13C ) into a massive quartet ( 1JCF​≈286 Hz) and the adjacent C-2 carbon into a smaller quartet ( 2JCF​≈28 Hz). Furthermore, the three equivalent fluorine atoms couple to the single H-2 proton, splitting the 19 F signal into a doublet ( 3JHF​≈8.2 Hz), while reciprocally splitting the H-2 proton signal into a complex multiplet.

Coupling_NetworkCF3-CF3 Group(19F Nuclei)C_CF3CF3 Carbon(13C Nucleus)CF3->C_CF3 1J_CF (~286 Hz)C2C-2 Carbon(13C Nucleus)CF3->C2 2J_CF (~28 Hz)H2H-2 Proton(1H Nucleus)CF3->H2 3J_HF (~8 Hz)H2->C2 1J_CH (~140 Hz)

Fig 2: Spin-spin scalar (J) coupling network originating from the trifluoromethyl group.

Stereochemical Note: The (R)-configuration at C-2 locks the piperidine ring into a specific chair conformation. To minimize 1,3-diaxial steric clashes, the bulky −CF3​ group and the p -nitrophenyl moiety will predominantly adopt an equatorial-equatorial orientation. This conformational rigidity dictates the specific dihedral angles between H-2 and the H-3 protons, which can be further interrogated using 2D NOESY or precise Karplus equation analysis of the 3JHH​ couplings.

References

  • Applications of 19F-NMR in Fragment-Based Drug Discovery Semantic Scholar URL: [Link]

  • Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids ChemRxiv URL:[Link]

Application Note and Protocol: Characterization of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine in Neuronal Cell Models

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed protocol for the in vitro characterization of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine, a novel compound with potential neuroactive properties. The following application note outlines a series of assays to assess its effects on neuronal cell viability, neurite outgrowth, and key signaling pathways implicated in neurodevelopment and neurodegeneration. The protocols are designed for researchers in drug discovery, neuropharmacology, and cell biology, providing a robust framework for initial screening and mechanistic studies.

Introduction

The development of novel neuroactive compounds is a critical area of research for identifying new therapeutic agents for a range of neurological disorders. (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine is a synthetic piperidine derivative with a chemical structure that suggests potential interaction with biological amine receptors and transporters. The trifluoromethyl and nitrophenyl moieties can significantly influence its pharmacokinetic and pharmacodynamic properties, including metabolic stability and receptor binding affinity.

This guide details a multi-faceted in vitro approach to elucidate the biological activity of this compound. We will focus on assays utilizing the PC-12 cell line, a well-established model for neuronal differentiation and neurotoxicity studies. These cells, derived from a pheochromocytoma of the rat adrenal medulla, respond to Nerve Growth Factor (NGF) by ceasing proliferation and differentiating into sympathetic neuron-like cells, making them an ideal system for studying neurotrophic and neurotoxic effects.

Materials and Reagents

Cell Culture
  • Cell Line: PC-12 (ATCC® CRL-1721™)

  • Base Medium: RPMI-1640 Medium (e.g., Gibco™ 11875093)

  • Supplements:

    • 10% Horse Serum (HS), heat-inactivated (e.g., Gibco™ 16050122)

    • 5% Fetal Bovine Serum (FBS), heat-inactivated (e.g., Gibco™ 10270106)

    • 1% Penicillin-Streptomycin (10,000 U/mL) (e.g., Gibco™ 15140122)

  • Differentiation Medium: Base medium with reduced serum (1% HS, 0.5% FBS) and supplemented with 50-100 ng/mL Nerve Growth Factor (NGF) (e.g., R&D Systems™ 556-NG)

  • Coating Agent: Collagen Type IV from human placenta (e.g., Sigma-Aldrich® C5533)

  • Dissociation Reagent: Trypsin-EDTA (0.25%) (e.g., Gibco™ 25200056)

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile

Compound Preparation
  • (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine: (Source to be specified by the user)

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade (e.g., Sigma-Aldrich® D2650)

  • Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C in small aliquots to avoid freeze-thaw cycles.

Assay-Specific Reagents
  • Cell Viability Assay: CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega® G3580)

  • Neurite Outgrowth Staining:

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.1% Triton™ X-100 in PBS

    • 1% Bovine Serum Albumin (BSA) in PBS

    • Primary Antibody: Anti-β-III Tubulin (Tuj1) antibody (e.g., BioLegend® 801202)

    • Secondary Antibody: Alexa Fluor™ 488-conjugated goat anti-mouse IgG (e.g., Invitrogen™ A-11001)

    • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole) (e.g., Invitrogen™ D1306)

  • Western Blotting:

    • RIPA Lysis and Extraction Buffer (e.g., Thermo Scientific™ 89900)

    • Protease and Phosphatase Inhibitor Cocktail (e.g., Thermo Scientific™ 78440)

    • BCA Protein Assay Kit (e.g., Thermo Scientific™ 23225)

    • Primary Antibodies:

      • Anti-phospho-Akt (Ser473) (e.g., Cell Signaling Technology® #4060)

      • Anti-Akt (pan) (e.g., Cell Signaling Technology® #4691)

      • Anti-phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology® #4370)

      • Anti-ERK1/2 (e.g., Cell Signaling Technology® #4695)

      • Anti-β-Actin (e.g., Cell Signaling Technology® #4970)

    • Secondary Antibody: HRP-linked Anti-rabbit IgG (e.g., Cell Signaling Technology® #7074)

    • ECL Western Blotting Substrate (e.g., Thermo Scientific™ 32106)

Experimental Protocols

General Cell Culture and Maintenance
  • Coating Culture Vessels: Coat plates or flasks with Collagen Type IV (50 µg/mL in PBS) for at least 1 hour at 37°C. Aspirate the solution and allow the vessels to dry completely before use.

  • Thawing and Plating: Thaw cryopreserved PC-12 cells rapidly in a 37°C water bath. Transfer to a sterile centrifuge tube containing pre-warmed base medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh base medium and plate onto collagen-coated flasks.

  • Subculturing: Passage cells when they reach 80-90% confluency. Avoid overgrowth as it can lead to spontaneous differentiation and clumping.

Workflow for Compound Characterization

G cluster_prep Phase 1: Preparation cluster_analysis Phase 3: Mechanistic Insight prep_stock Prepare 10 mM Stock of Compound in DMSO prep_cells Culture & Plate PC-12 Cells on Collagen-Coated Plates assay_viability Assay 1: Cell Viability (MTS) (24-72h) prep_cells->assay_viability assay_neurite Assay 2: Neurite Outgrowth (NGF-stimulated, 72h) prep_cells->assay_neurite analysis_western Assay 3: Western Blot Analysis (Short-term stimulation) assay_viability->analysis_western Determine Non-toxic Concentrations assay_neurite->analysis_western Correlate with Phenotype

Caption: Experimental workflow for characterizing the test compound.

Protocol 1: Cell Viability Assay (MTS)

This assay determines the cytotoxic or cytostatic effects of the compound.

  • Plating: Seed PC-12 cells in a collagen-coated 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of base medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the compound in the base medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the desired compound concentrations. Include vehicle control (0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTS Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent directly to each well.

  • Incubation & Reading: Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value.

ParameterRecommended Value
Cell Density5,000 - 10,000 cells/well
Compound Conc.0.1 nM to 100 µM (Log scale)
Incubation Time24, 48, 72 hours
Final DMSO Conc.≤ 0.1%
Protocol 2: Neurite Outgrowth Assay

This assay assesses the compound's ability to promote or inhibit neurite formation, a key process in neuronal differentiation.

  • Plating: Seed PC-12 cells in a collagen-coated 24-well plate at a density of 20,000 cells per well in base medium.

  • Differentiation and Treatment: After 24 hours, replace the medium with differentiation medium (containing 50-100 ng/mL NGF) and the desired non-toxic concentrations of the compound (determined from the viability assay).

  • Incubation: Incubate for 72 hours to allow for neurite extension.

  • Immunofluorescence Staining: a. Fix the cells with 4% PFA for 15 minutes. b. Permeabilize with 0.1% Triton™ X-100 for 10 minutes. c. Block with 1% BSA in PBS for 1 hour. d. Incubate with anti-β-III Tubulin antibody (1:500) overnight at 4°C. e. Wash three times with PBS. f. Incubate with Alexa Fluor™ 488-conjugated secondary antibody (1:1000) and DAPI (1:10000) for 1 hour at room temperature, protected from light. g. Wash three times with PBS.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length and number of neurites per cell using image analysis software (e.g., ImageJ with the NeuronJ plugin). A cell is considered differentiated if it possesses at least one neurite equal to or longer than the diameter of the cell body.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol investigates the compound's effect on key signaling pathways involved in cell survival and differentiation, such as the PI3K/Akt and MAPK/ERK pathways.

G cluster_pathways Key Neuronal Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway NGF NGF PI3K PI3K NGF->PI3K Ras Ras NGF->Ras Compound Test Compound Compound->PI3K Compound->Ras Akt Akt PI3K->Akt activates Survival Cell Survival & Growth Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Differentiation Neurite Outgrowth & Differentiation ERK->Differentiation

Caption: Simplified diagram of NGF-induced signaling pathways in PC-12 cells.

  • Plating and Serum Starvation: Seed PC-12 cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment. Once attached, serum-starve the cells for 12-24 hours in a low-serum medium (0.5% HS).

  • Treatment: Pre-treat cells with the test compound for 1 hour. Then, stimulate with NGF (50 ng/mL) for 5, 15, 30, and 60 minutes. Include appropriate controls (vehicle, NGF alone, compound alone).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour. d. Incubate with primary antibodies (e.g., p-Akt, Akt, p-ERK, ERK, β-Actin) overnight at 4°C. e. Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour. f. Detect the signal using an ECL substrate and an imaging system.

  • Densitometry: Quantify band intensities using image analysis software. Normalize the levels of phosphorylated proteins to the total protein levels.

Data Interpretation and Troubleshooting

  • Viability Assay: A dose-dependent decrease in viability indicates cytotoxicity. A plateau at a sub-maximal level may suggest cytostatic effects. Ensure the DMSO concentration is consistent and non-toxic across all wells.

  • Neurite Outgrowth: Compare the average neurite length and the percentage of differentiated cells between treatment groups. An increase relative to the NGF-only control suggests a potentiating effect, while a decrease indicates an inhibitory or neurotoxic effect.

  • Western Blotting: Changes in the phosphorylation status of Akt and ERK upon compound treatment can provide insights into the mechanism of action. For example, if the compound enhances NGF-induced neurite outgrowth, one might expect to see a sustained or increased phosphorylation of ERK1/2.

References

  • PC-12 Cell Line: A Model for Neuronal Function and Differentiation. Greene, L. A., & Tischler, A. S. (1976). Proceedings of the National Academy of Sciences, 73(7), 2424–2428. [Link]

Application Note: Crystallization-Based Isolation of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the selective crystallization and isolation of the enantiomerically pure (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine. Chiral piperidine scaffolds are ubiquitous in modern pharmaceuticals, and obtaining single enantiomers is critical for ensuring therapeutic efficacy and safety.[1][2] This document focuses on two robust crystallization techniques: Diastereomeric Salt Resolution, the classical and most widely applied industrial method, and Preferential Crystallization, an advanced technique for suitable systems. We delve into the underlying chemical principles, the rationale behind experimental design, and step-by-step protocols suitable for laboratory and pilot-scale operations. This note is intended for researchers, chemists, and process development professionals engaged in the synthesis and purification of chiral active pharmaceutical ingredients (APIs).

Introduction: The Significance of Chiral Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs.[2] The introduction of chirality, such as at the C-2 position in 1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine, can profoundly influence a molecule's interaction with biological targets.[1] Consequently, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—is a critical step in drug development.[3][4] While chromatographic methods are effective at the analytical scale, crystallization-based separation remains the most economical and scalable approach for producing large quantities of enantiomerically pure compounds.[5]

The target molecule, 1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine, possesses key structural features that inform the crystallization strategy:

  • A Basic Nitrogen: The piperidine nitrogen (pKa of conjugate acid ~11.2 for the parent heterocycle) is a handle for forming salts with chiral acids.

  • A Bulky, Lipophilic CF3 Group: This group enhances lipophilicity and can influence crystal packing.[6]

  • A Polar Nitrophenyl Moiety: This group introduces potential for dipole-dipole and π-π stacking interactions, which can be exploited to achieve differential solubility in diastereomeric salts.[7][8]

This application note will explore the practical application of chemical principles to isolate the desired (R)-enantiomer with high purity and yield.

Primary Method: Diastereomeric Salt Resolution

This is the most common and reliable method for resolving chiral bases.[3][9] The principle involves reacting the racemic base (a 50:50 mixture of R and S enantiomers) with an enantiomerically pure chiral acid (the "resolving agent"). This reaction forms a mixture of two diastereomeric salts: (R-base•R-acid) and (S-base•R-acid). Unlike the original enantiomers, these diastereomers have different physical properties, most importantly, different solubilities in a given solvent system.[3][4] By exploiting this solubility difference, one diastereomer can be selectively crystallized, filtered, and then treated with a base to liberate the desired pure enantiomer.

Rationale for Selecting a Resolving Agent & Solvent

The success of a diastereomeric resolution hinges on the selection of an appropriate chiral resolving agent and solvent system.

  • Chiral Resolving Agent: The ideal agent should be readily available, inexpensive, and form a stable, crystalline salt with the target base. For resolving amines, common choices include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.[3][10][11] The interaction between the resolving agent and each enantiomer must be sufficiently different to create a significant solubility differential in the resulting diastereomeric salts.

  • Solvent System: The solvent must provide a "solubility window" where one diastereomeric salt is sparingly soluble while the other remains in solution. A screening approach using solvents with varying polarities (e.g., alcohols like ethanol or isopropanol, ketones like acetone, and esters like ethyl acetate) is essential.[5]

Experimental Protocols

Protocol 1: Screening for Optimal Diastereomeric Salt Crystallization

Objective: To identify the most effective chiral acid and solvent combination for selective crystallization on a small scale.

Materials:

  • (±)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine (racemate)

  • Chiral resolving agents: L-(-)-Dibenzoyl-L-tartaric acid (DBTA), (S)-(+)-Mandelic acid, (1R)-(-)-10-Camphorsulfonic acid (CSA)

  • Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate, Acetonitrile

  • Test tubes or small vials (2 mL) with caps

  • Stir plate and magnetic stir bars

Procedure:

  • Preparation: In separate vials, dissolve 100 mg of the racemic piperidine in 1.0 mL of each test solvent. Warm gently if necessary to achieve full dissolution.

  • Resolving Agent Addition: To each vial, add 0.5 equivalents of a single chiral resolving agent. The use of 0.5 equivalents is often sufficient and more resource-efficient.[11]

  • Observation at Room Temperature: Stir the vials at room temperature for 2-4 hours. Observe for the formation of a crystalline precipitate.

  • Cooling & Maturation: If no crystals form, cool the vials to 0-5 °C and leave them to stand for 12-24 hours.

  • Isolation & Analysis:

    • Isolate any resulting crystals by vacuum filtration, washing with a small amount of the cold solvent.

    • Dry the crystals and measure the yield.

    • Liberate the free base by dissolving the salt in a minimal amount of dichloromethane and washing with a saturated sodium bicarbonate solution.

    • Analyze the enantiomeric excess (e.e.) of the free base using chiral HPLC.

  • Evaluation: Compare the yield and e.e. for all combinations. The ideal system provides a high yield of crystals with a high e.e. (>90%).

Data Summary: Hypothetical Screening Results

Resolving AgentSolventYield (%)Enantiomeric Excess (e.e.) of (R)-enantiomer (%)Observations
L-(-)-DBTAEthanol42%95%Fine white needles formed after 2h at RT.
L-(-)-DBTAAcetone25%75%Small prisms formed after cooling.
L-(-)-DBTAEthyl Acetate----Oiled out, no crystallization.
(S)-(+)-Mandelic AcidEthanol35%82%Crystalline solid after 12h at 5 °C.
(S)-(+)-Mandelic AcidIsopropanol39%88%Dense powder formed upon cooling.
(1R)-(-)-CSAMethanol----No precipitate formed.

Based on this hypothetical screen, L-(-)-DBTA in ethanol is the most promising system for scale-up.

Protocol 2: Preparative Scale Isolation of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine

Objective: To isolate the target (R)-enantiomer on a gram scale using the optimized conditions from Protocol 1.

Materials:

  • (±)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine (10.0 g)

  • L-(-)-Dibenzoyl-L-tartaric acid (DBTA) (6.9 g, 0.5 eq)

  • Ethanol (200-proof, ~150 mL)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, Buchner funnel, separatory funnel

Procedure:

  • Salt Formation: In a 250 mL round-bottom flask, dissolve 10.0 g of the racemic piperidine in 120 mL of ethanol. Heat the mixture to a gentle reflux (~78 °C) to ensure complete dissolution.

  • Resolving Agent Addition: In a separate beaker, dissolve 6.9 g of L-(-)-DBTA in 30 mL of warm ethanol. Add this solution slowly to the refluxing solution of the racemate.

  • Crystallization: After the addition is complete, slowly cool the mixture to room temperature over 2-3 hours with gentle stirring.

    • Scientist's Note: Slow cooling promotes the formation of larger, more ordered crystals, which typically results in higher purity.

  • Maturation: Allow the resulting slurry to stir at room temperature for an additional 2 hours, then cool in an ice bath to 0-5 °C and hold for 1 hour to maximize precipitation of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small volume (2 x 10 mL) of cold ethanol. Dry the salt under vacuum. The expected product is the (R)-piperidine•L-DBTA salt.

  • Liberation of the Free Base:

    • Suspend the dried salt in a mixture of 100 mL of DCM and 100 mL of water in a separatory funnel.

    • Add 2 M NaOH solution dropwise while shaking until the aqueous layer is basic (pH > 10). All solids should dissolve.

    • Separate the layers. Extract the aqueous layer with an additional portion of DCM (2 x 30 mL).

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Final Isolation: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the free base, (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine.

  • Purity Analysis: Determine the final yield and confirm the enantiomeric excess by chiral HPLC. An optional recrystallization from a solvent like hexane/ethyl acetate can be performed to further enhance chemical and enantiomeric purity if needed.

Visualization of Diastereomeric Resolution Workflow

G cluster_0 Diastereomeric Salt Resolution cluster_1 Free Base Liberation racemate Racemic (±)-Piperidine in Ethanol salt_formation Salt Formation (Heating & Mixing) racemate->salt_formation resolving_agent 0.5 eq. L-(-)-DBTA in Ethanol resolving_agent->salt_formation crystallization Slow Cooling & Maturation (0-5 °C) salt_formation->crystallization filtration Vacuum Filtration crystallization->filtration mother_liquor Mother Liquor (Enriched in S-enantiomer) filtration->mother_liquor Filtrate diastereomeric_salt Crystalline Salt (R-Piperidine • L-DBTA) filtration->diastereomeric_salt Solid liberation Base Treatment (NaOH / DCM) diastereomeric_salt->liberation extraction Liquid-Liquid Extraction liberation->extraction drying Drying & Solvent Removal extraction->drying final_product (R)-Piperidine (>95% e.e.) drying->final_product

Caption: Workflow for Diastereomeric Salt Resolution.

Advanced Method: Preferential Crystallization

Preferential crystallization, or resolution by entrainment, is an elegant technique that can be applied to racemic mixtures that form conglomerates. A conglomerate is a physical mixture of separate crystals of the R- and S-enantiomers, as opposed to a racemic compound where both enantiomers co-exist in the same crystal lattice.[12][13] This method works by seeding a supersaturated solution of the racemate with pure crystals of the desired enantiomer, inducing the crystallization of only that enantiomer from the solution.[12]

Principle and Applicability

The process operates in a metastable zone where spontaneous nucleation of the counter-enantiomer is kinetically disfavored, but growth on existing seed crystals is rapid.[13] This allows for the selective "entrainment" of the desired enantiomer. A key prerequisite is confirming that the target compound forms a conglomerate, which can be assessed using techniques like Differential Scanning Calorimetry (DSC) or by constructing a ternary phase diagram. This method is less common because only 5-10% of chiral compounds form conglomerates.[13]

Experimental Protocol

Protocol 3: Isothermal Preferential Crystallization

Objective: To isolate the (R)-enantiomer from a supersaturated racemic solution by seeding.

Prerequisites:

  • Confirmation that the racemate forms a conglomerate.

  • A small quantity of pure (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine to use as seed crystals (can be obtained from preparative chiral chromatography of a small batch).

Materials:

  • (±)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine (10.0 g)

  • Pure (R)-enantiomer seed crystals (50 mg, finely ground)

  • Methanol (or another suitable solvent determined by solubility studies)

  • Jacketed crystallization vessel with temperature control and overhead stirrer

  • Chiral HPLC for in-process monitoring

Procedure:

  • Prepare Supersaturated Solution: Determine the solubility of the racemate in methanol at two temperatures (e.g., 25 °C and 40 °C). Prepare a solution that is saturated at the higher temperature (40 °C). For example, dissolve 10.0 g of the racemate in 50 mL of methanol at 40 °C.

  • Induce Supersaturation: Cool the solution to the lower temperature (25 °C) without agitation. The solution is now supersaturated.

    • Scientist's Note: The degree of supersaturation is a critical parameter. If it is too high, spontaneous nucleation of the unwanted (S)-enantiomer may occur.

  • Seeding (Entrainment): Add the 50 mg of pure (R)-enantiomer seed crystals to the supersaturated solution.

  • Controlled Crystallization: Begin gentle agitation. Monitor the crystallization process by periodically taking samples of the mother liquor and analyzing the enantiomeric excess of the solution phase by chiral HPLC. The concentration of the (R)-enantiomer should decrease while the (S)-enantiomer concentration remains constant.

  • Harvesting: Once the crystallization rate slows significantly, or before the unwanted enantiomer begins to crystallize (typically 1-3 hours), rapidly filter the slurry to collect the crystals.

  • Washing and Drying: Wash the crystals with a small amount of cold methanol and dry under vacuum.

  • Analysis: Analyze the product for yield and enantiomeric excess. The mother liquor is now enriched in the (S)-enantiomer and can be used to isolate the other enantiomer in a subsequent, similar process.

Visualization of Preferential Crystallization Workflow

G racemate_sol Racemic (±)-Piperidine Saturated Solution at T₂ supersat Cool to T₁ (T₁ < T₂) Supersaturated Solution racemate_sol->supersat Induce Supersaturation seed Add Pure (R)-Enantiomer Seed Crystals supersat->seed crystallization Isothermal Crystallization with Agitation at T₁ seed->crystallization Entrainment filtration Rapid Filtration crystallization->filtration Harvest final_product Crystalline (R)-Piperidine filtration->final_product Solid Product mother_liquor Mother Liquor Enriched in (S)-Enantiomer filtration->mother_liquor Filtrate

Caption: Workflow for Isothermal Preferential Crystallization.

Conclusion

The isolation of enantiomerically pure (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine is readily achievable through systematic crystallization strategies. Diastereomeric salt resolution stands out as the most robust and broadly applicable method, relying on the predictable screening of chiral acids and solvents to achieve separation. For systems that form conglomerates, preferential crystallization offers a more direct and potentially higher-yielding alternative, albeit with more stringent prerequisite conditions. The protocols and principles outlined in this guide provide a solid foundation for developing a scalable and efficient process for the purification of this and other similar chiral piperidine derivatives.

References

  • Pinto, A., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. Available at: [Link]

  • Reyes-González, M. A., et al. (2020). Crystal structures of two chiral piperidine derivatives. Acta Crystallographica Section E. Available at: [Link]

  • Welch, C. J., et al. (2015). Application of Continuous Preferential Crystallization to Efficiently Access Enantiopure Chemicals. Organic Process Research & Development. Available at: [Link]

  • Qamar, S., et al. (2017). A Comparative Study of Coupled Preferential Crystallizers for the Efficient Resolution of Conglomerate-Forming Enantiomers. Crystals. Available at: [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Lorenz, H., et al. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Pharmaceutical Technology. (2018). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya. Available at: [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. Available at: [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. Available at: [Link]

  • Bouling Chemical Co., Limited. (n.d.). Piperidine Derivatives. Bouling Chemical Co., Limited. Available at: [Link]

  • Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.
  • PubChem - NIH. (n.d.). Piperidine. PubChem. Available at: [Link]

  • Wang, D., et al. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry. Available at: [Link]

  • Arulraj, R., & Nanjan, M. J. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. Wikipedia. Available at: [Link]

  • Google Patents. (n.d.). CN102603611B - Preparation method of trifluoromethyl piperidine compounds. Google Patents.
  • ResearchGate. (n.d.). Synthesis, crystal growth, and physicochemical characterization of 4-aminopyridinium 4-nitrophenolate 4-nitrophenol (4AP4NP) single crystals for NLO applications. ResearchGate. Available at: [Link]

  • Oluwaseun, A. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Available at: [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science. Available at: [Link]

  • ResearchGate. (n.d.). Third order nonlinear studies and other characterization of 4-nitrophenol (4-NP) single crystals. ResearchGate. Available at: [Link]

  • Lasota, J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Wiebe, D., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank. Available at: [Link]

  • Gumede, N., et al. (2019). Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. Crystals. Available at: [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • Google Patents. (n.d.). CN102702080A - Preparation method of 3-trifluoromethyl piperidine derivatives. Google Patents.
  • Lebreton, J., et al. (2012). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules. Available at: [Link]

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses. Available at: [Link]

  • Chaume, G., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving enantiomeric excess in (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development focused on the challenging yet rewarding synthesis of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of this enantioselective synthesis and ultimately improve your enantiomeric excess (e.e.).

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and hurdles encountered during the synthesis of chiral 2-trifluoromethylpiperidines.

Q1: I am observing low enantiomeric excess (e.e.) in my reaction. What are the most critical initial parameters to verify?

A1: When faced with low enantioselectivity, a systematic verification of your foundational experimental parameters is the first and most crucial step. Before delving into more complex troubleshooting, meticulously check the following:

  • Purity of Starting Materials and Reagents: Impurities can have a profound negative impact on the catalytic cycle, acting as poisons or promoting non-selective background reactions. Ensure the purity of your starting materials, reagents, and catalyst.[1]

  • Solvent Quality: The choice and quality of your solvent are paramount. Ensure it is of an appropriate grade and, most importantly, anhydrous. Water can deactivate or alter the selectivity of many chiral catalysts.[1]

  • Reaction Temperature: Even minor fluctuations in temperature can significantly influence enantioselectivity. Ensure your reaction is maintained at a stable and accurate temperature.[1]

  • Accurate Measurements: Double-check all your measurements and concentrations to eliminate the possibility of simple experimental error.

Q2: How do I know if my chiral catalyst is the root cause of the low enantioselectivity?

A2: To determine if your catalyst is underperforming, a few diagnostic steps are recommended:

  • Verify Catalyst Integrity: For in-house prepared catalysts, especially ligand-metal complexes, confirm their purity and structural integrity using techniques like NMR spectroscopy. If you are using a commercial catalyst, ensure it is from a reputable supplier and has been stored under the recommended conditions.

  • Benchmark with a Control Reaction: A highly effective method is to run a control reaction with a well-established substrate that is known to yield high e.e. with your specific catalyst system. If this control reaction also results in low enantioselectivity, it strongly indicates an issue with the catalyst itself.[1]

Q3: Can the choice of solvent dramatically impact the enantiomeric excess?

A3: Absolutely. The solvent plays a critical role in asymmetric catalysis. It can influence the conformation of the catalyst-substrate complex and the transition state energies of the competing enantiomeric pathways. It is highly advisable to screen a range of solvents with varying polarities and coordinating abilities. For instance, switching from a non-coordinating solvent to a coordinating one, or vice-versa, can sometimes lead to a significant improvement in enantioselectivity.[1]

Q4: What is the likely synthetic approach for achieving high enantiomeric excess for (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine?

A4: A promising and well-documented approach for the synthesis of chiral 2-trifluoromethylpiperidines is the asymmetric hydrogenation of a corresponding trifluoromethyl-substituted pyridinium salt. Iridium-catalyzed hydrogenation has been shown to be effective for this class of compounds, yielding piperidines with high enantiomeric excess.[2][3]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for overcoming specific challenges in your synthesis.

Issue 1: Consistently Low Enantiomeric Excess (<50% e.e.)

Low enantioselectivity is a common and frustrating issue. The following workflow will guide you through a systematic process of identifying and resolving the underlying cause.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low e.e. Observed reagent_purity Verify Purity of All Reagents and Solvents start->reagent_purity catalyst_integrity Assess Catalyst Integrity and Activity reagent_purity->catalyst_integrity If purity is confirmed reaction_conditions Optimize Reaction Conditions catalyst_integrity->reaction_conditions If catalyst is active solvent_screen Screen a Range of Solvents reaction_conditions->solvent_screen temp_screen Evaluate Effect of Temperature solvent_screen->temp_screen If no improvement concentration_screen Investigate Substrate Concentration temp_screen->concentration_screen If marginal improvement success High e.e. Achieved concentration_screen->success If optimized

Caption: A logical workflow for troubleshooting low enantioselectivity.

Step-by-Step Protocol for Addressing Low Enantiomeric Excess:

  • Re-evaluate Reagents and Solvents:

    • Action: Re-purify your starting materials and ensure all solvents are freshly distilled and thoroughly dried.

    • Rationale: Even trace impurities can have a significant detrimental effect on the performance of a sensitive chiral catalyst.

  • Catalyst Health Check:

    • Action: If using a commercial catalyst, procure a fresh batch. If preparing it in-house, re-synthesize and meticulously characterize it. Perform a control reaction with a known substrate.[1]

    • Rationale: The chiral catalyst is the heart of your asymmetric transformation. Its purity and activity are non-negotiable for achieving high enantioselectivity.

  • Systematic Optimization of Reaction Conditions:

    • Temperature Screening:

      • Action: Lowering the reaction temperature often leads to higher enantioselectivity. Systematically decrease the temperature in increments (e.g., 10 °C) and analyze the effect on e.e.[1]

      • Rationale: Lower temperatures can amplify the small energy differences between the diastereomeric transition states, favoring the formation of one enantiomer.

    • Solvent Screening:

      • Action: Conduct the reaction in a variety of solvents with different polarities and coordinating properties (e.g., toluene, THF, CH2Cl2, etc.).[4]

      • Rationale: The solvent can significantly influence the three-dimensional structure of the catalyst-substrate complex, directly impacting stereochemical outcomes.

    • Concentration Effects:

      • Action: Investigate the effect of substrate concentration. In some cases, operating under more dilute conditions can improve enantiomeric excess.[1]

      • Rationale: At high concentrations, catalyst aggregation or the formation of off-cycle, less selective species can occur.

Issue 2: Poor Reproducibility of Enantiomeric Excess

Inconsistent results can be as challenging as consistently low e.e. This often points to subtle, uncontrolled variables in the experimental setup.

Protocol for Improving Reproducibility:

  • Standardize Anhydrous and Inert Techniques:

    • Action: Ensure all glassware is rigorously dried, and the reaction is consistently performed under a positive pressure of an inert gas (e.g., Argon or Nitrogen).

    • Rationale: Many asymmetric catalytic systems are highly sensitive to air and moisture. Inconsistent exclusion of these can lead to variable catalyst deactivation and, consequently, fluctuating e.e. values.

  • Precise Temperature Control:

    • Action: Utilize a cryostat or a well-calibrated temperature control system to maintain a constant reaction temperature.

    • Rationale: As mentioned, even small temperature variations can impact enantioselectivity. Eliminating temperature fluctuations is key to reproducible results.

  • Consistent Reagent Addition:

    • Action: Employ a syringe pump for the slow and consistent addition of reagents, especially if the reaction is exothermic or if the order of addition is critical.

    • Rationale: The rate of reagent addition can influence local concentrations and reaction kinetics, which in turn can affect the stereochemical outcome.

Recommended Synthetic Approach and Optimization

Based on current literature, a highly recommended starting point for the synthesis of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine is the asymmetric hydrogenation of the corresponding pyridinium salt.

Proposed Experimental Workflow

G start Prepare Pyridinium Salt hydrogenation Asymmetric Hydrogenation (Ir-based catalyst) start->hydrogenation workup Reaction Work-up and Purification hydrogenation->workup analysis Chiral HPLC Analysis of e.e. workup->analysis optimization Optimize Conditions (Temp, Solvent, Catalyst) analysis->optimization If e.e. is low final_product (R)-1-(4-Nitrophenyl)-2- (trifluoromethyl)-piperidine analysis->final_product If e.e. is high optimization->hydrogenation Iterate

Caption: A streamlined workflow for the synthesis and optimization.

General Protocol for Asymmetric Hydrogenation:

  • Preparation of the Pyridinium Salt: Synthesize the 1-(4-Nitrophenyl)-2-(trifluoromethyl)pyridinium salt from the corresponding pyridine and a suitable arylating agent.

  • Asymmetric Hydrogenation:

    • In a glovebox, charge a pressure reactor with the pyridinium salt, a chiral iridium catalyst with a suitable ligand (e.g., a phosphine-based ligand), and an appropriate anhydrous solvent.

    • Pressurize the reactor with hydrogen gas to the desired pressure.

    • Stir the reaction at the desired temperature for the specified time.

  • Work-up and Purification:

    • After the reaction is complete, carefully vent the reactor and quench the reaction.

    • Extract the product and purify it using column chromatography.

  • Determination of Enantiomeric Excess:

    • Analyze the purified product by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess.

Data on Catalyst Performance in Similar Systems

Catalyst SystemSubstrateSolventTemp (°C)Pressure (atm)e.e. (%)Reference
[Ir(COD)Cl]2 / Ligand A2-CF3-6-Ph-PyridineCH2Cl2505088[2]
[Ir(COD)Cl]2 / Ligand B2-CF3-3,5-diMe-PyridineToluene605090[2]
Rh(I) / Chiral LigandAlkenyl isocyanateCH2Cl225N/A>95[5]

Note: "Ligand A" and "Ligand B" represent proprietary or complex ligands described in the cited literature. This table illustrates that high enantioselectivities are achievable and that the choice of ligand and solvent are critical.

Concluding Remarks

Achieving high enantiomeric excess in the synthesis of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine is a challenging but attainable goal. A systematic and logical approach to troubleshooting, beginning with the fundamentals of your experimental setup, is paramount. The asymmetric hydrogenation of the corresponding pyridinium salt represents a promising synthetic strategy. By carefully controlling reaction parameters and being prepared to screen various catalysts, solvents, and temperatures, you can significantly improve your chances of success.

References

  • Chen, M., Ye, Z., Chen, Z., Wu, B., & Zhou, Y. (2015). Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. Organic Chemistry Frontiers, 2(5), 586-589. [Link]

  • Balsells, J., Hsiao, Y., & Tellers, D. M. (2013). A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether. Angewandte Chemie International Edition, 52(20), 5368-5371. [Link]

  • Wang, D., Chen, M., & Zhou, Y. (2017). Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator. Organic Letters, 19(18), 4944-4947. [Link]

  • Alexakis, A., & Benhaim, C. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society, 124(19), 5262-5263. [Link]

Sources

Optimizing solubility of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine in aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Aqueous Solubility of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic, heavily substituted heterocyclic compounds.

(R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine presents a "perfect storm" of physicochemical challenges. It is highly lipophilic, highly crystalline, and resists traditional solubilization techniques. This guide is designed to explain the causality behind its behavior, address frequently asked questions, and provide self-validating protocols to successfully formulate this compound for your in vitro and in vivo assays.

Part 1: Mechanistic Insights – Why is this compound so insoluble?

To formulate a compound successfully, we must first understand its molecular physics. Researchers often assume that because this molecule contains a piperidine ring, it will behave like a standard basic amine (typical pKa ~9–10) and can be solubilized by lowering the pH to form a salt[1]. This assumption will lead to experimental failure.

  • Abolished Basicity: The piperidine nitrogen in this molecule is flanked by two powerful electron-withdrawing groups. The para-nitrophenyl group pulls the nitrogen’s lone pair electron density into the aromatic ring via resonance[2]. Simultaneously, the adjacent alpha-trifluoromethyl (-CF3) group exerts a massive inductive electron-withdrawing effect. Consequently, the nitrogen is essentially non-basic (predicted pKa < 1). It will remain unionized at all physiologically relevant pH levels (pH 1–10).

  • The Fluorophobic Effect: The -CF3 group and the planar nitroaromatic system significantly increase the lipophilicity (LogP) and crystal lattice energy of the molecule, driving it into Biopharmaceutics Classification System (BCS) Class II or IV[3]. Furthermore, highly fluorinated compounds exhibit "fluorophobic" behavior—meaning they resist solvation not only by water but also by standard hydrocarbon-based lipophilic chains[4].

Because standard pH adjustments will fail, we must bypass ionization and rely on inclusion complexation or micellar encapsulation .

MechanisticFlow start Target Compound: (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine pka_check Attempt pH Adjustment (Acidification to pH < 4) start->pka_check pka_fail Strategy Fails Nitrogen is non-basic due to -CF3 & -ArNO2 electron withdrawal pka_check->pka_fail alt_path Select Alternative Solubilization Strategy pka_fail->alt_path cosolvent Co-Solvents (e.g., DMSO, PEG 400) alt_path->cosolvent cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) alt_path->cyclodextrin micelles Micellar Formulation (e.g., Tween 80) alt_path->micelles

Logical decision tree for solubilizing non-basic, highly fluorinated lipophilic amines.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound immediately precipitate when I dilute my 10 mM DMSO stock into my aqueous assay buffer? A: This is known as "co-solvent crash-out." While DMSO effectively solvates the compound by lowering the dielectric constant of the medium, diluting it into an aqueous buffer rapidly shifts the microenvironment back to highly polar water[5]. Because the compound's thermodynamic solubility in water is extremely low, the sudden change forces the highly crystalline fluorinated compound out of solution, leading to variable assay results and false negatives.

Q2: Can I just lower the buffer pH to 2.0 to form a soluble hydrochloride salt? A: No. As explained in the mechanistic insights, the nitrogen is non-basic due to the electron-withdrawing -CF3 and nitrophenyl groups. Acidification will not protonate the molecule, and no salt will form[1].

Q3: Which solubilizing excipient is best suited for this specific structure? A: Cyclodextrins , specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). The hydrophobic inner cavity of cyclodextrins is exceptionally well-suited for encapsulating lipophilic trifluoromethyl and nitrophenyl moieties[6]. Studies show that fluorinated drugs often exhibit drastically improved encapsulation efficiency in specialized hydrophobic carriers compared to non-fluorinated analogs.

Part 3: Troubleshooting Guide & Experimental Protocols

To achieve a stable, high-concentration aqueous solution, you must transition from relying on kinetic solubility (DMSO dilution) to thermodynamic solubility (equilibrium complexation). Below is the self-validating protocol for Cyclodextrin Phase-Solubility optimization.

Protocol: Thermodynamic Solubility Optimization via Cyclodextrin Complexation

This protocol uses the Phase-Solubility Method to determine the optimal concentration of HP-β-CD required to solubilize your target concentration of the compound.

Materials Needed:

  • (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine (Solid powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Target Aqueous Buffer (e.g., PBS, pH 7.4)

  • 0.22 µm PTFE syringe filters

Step-by-Step Methodology:

  • Prepare Excipient Gradients: Prepare a series of glass vials containing your target aqueous buffer with increasing concentrations of HP-β-CD (e.g., 0%, 5%, 10%, 15%, and 20% w/v).

  • Add Excess API: Add an excess amount of the solid compound (e.g., 5 mg) to each vial. Causality note: You must add excess solid to ensure the solution reaches thermodynamic saturation, which is required to calculate the true complexation constant.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotary mixer at 25°C for 48 hours. Causality note: Fluorinated crystalline compounds have high lattice energies; 48 hours ensures complete equilibrium between the solid state and the inclusion complex.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 10 minutes to pellet the undissolved solid.

  • Filtration: Carefully draw the supernatant and filter it through a 0.22 µm PTFE filter to remove any sub-visible microcrystals.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved compound using a pre-calibrated HPLC-UV method.

  • Validation: Plot the concentration of dissolved drug versus the concentration of HP-β-CD. A linear increase (A_L-type phase solubility profile) confirms a 1:1 inclusion complex and dictates exactly how much excipient is needed for your final assay[5].

Workflow step1 1. Prepare Buffer (pH 7.4 PBS) step2 2. Add Excipient (e.g., 0-20% HP-β-CD) step1->step2 step3 3. Add Excess API (Solid Compound) step2->step3 step4 4. Equilibrate (Shake 48h @ 25°C) step3->step4 step5 5. Centrifuge & Filter (0.22 µm) step4->step5 step6 6. HPLC Quantification step5->step6

Workflow for determining thermodynamic phase-solubility profiles using cyclodextrins.

Part 4: Quantitative Data Summary

Based on the physicochemical properties of similar fluorinated N-aryl piperidines, the following table summarizes the expected solubility enhancements when applying the strategies detailed above.

Solubilization StrategyExcipient / ConditionMechanism of ActionExpected Solubility Enhancement
Baseline Buffer PBS (pH 7.4)None< 1 µg/mL (Baseline)
pH Adjustment Citrate Buffer (pH 3.0)ProtonationNegligible (No salt formation)
Co-Solvent 5% DMSO in PBSPolarity reduction10x - 50x (High risk of precipitation)
Surfactant 1% Tween 80Micellar encapsulation100x - 300x
Cyclodextrin 20% w/v HP-β-CDInclusion complexation500x - 1000x (Highly stable)

Note: Data represents expected fold-enhancements over baseline thermodynamic solubility. Empirical validation using the protocol above is required for exact quantification.

Sources

Overcoming steric hindrance during functionalization of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Functionalization Support Center. Working with (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine presents a unique intersection of extreme steric hindrance and profound electronic deactivation. This guide is designed for researchers and drug development professionals who are experiencing regioselectivity failures, poor yields, or stereochemical degradation during the late-stage functionalization of this specific scaffold.

Part 1: Structural Diagnostics & Mechanistic Reality (The "Why")

Before attempting any functionalization, it is critical to understand the dual-threat nature of this molecule:

  • The Steric Shield (2-CF 3​ Group): The trifluoromethyl group has an A-value of 2.1 kcal/mol, locking the piperidine ring into a rigid conformation and creating a massive steric blockade. This completely shields the adjacent C3 position from electrophilic or radical attack[1].

  • The Electronic Sink (N-4-Nitrophenyl Group): The highly electron-withdrawing 4-nitrophenyl group delocalizes the nitrogen lone pair. This prevents the stabilization of α -amino radicals or iminium intermediates, rendering standard Single Electron Transfer (SET) photoredox methods at the C6 position completely ineffective.

Regioselectivity Target (R)-1-(4-Nitrophenyl)-2- (trifluoromethyl)piperidine C3 C3 Position Sterically Blocked by CF3 Target->C3 Highly Disfavored C4 C4 Position Sterically Accessible Target->C4 Ir-Borylation (dtbpy) C5 C5 Position Moderately Accessible Target->C5 Ir-Borylation (tmphen) C6 C6 Position Electronically Deactivated Target->C6 Photoredox HAT (TBADT)

Fig 1. Regioselectivity map dictated by steric hindrance and electronic deactivation.

Part 2: Troubleshooting Guides & FAQs

FAQ 1: I am attempting an Iridium-catalyzed C-H borylation, but I am getting complex mixtures or no reaction. Why?

Causality: Standard undirected C-H borylation relies heavily on steric differentiation. If you are using a highly bulky ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), the catalyst complex cannot access the C2, C3, or C6 positions due to the CF 3​ and N-aryl groups. The reaction will default to the most sterically accessible positions: C4 and C5[2]. If your temperature is too high, you will get a mixture of C4/C5 isomers. Solution: To achieve high regioselectivity at C4, maintain the bulky dtbpy ligand but lower the temperature to 60°C to maximize thermodynamic control. If you need functionalization at C5, switch to a slightly less bulky ligand like 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen).

Table 1: Quantitative Regioselectivity Data for Ir-Catalyzed Borylation

Ligand SystemSteric ProfileC4 Yield (%)C5 Yield (%)C3/C6 Yield (%)
[Ir(OMe)(cod)] 2​
  • dtbpy
Very Bulky78% 12%< 1%
[Ir(OMe)(cod)] 2​
  • tmphen
  • Moderately Bulky45%48% < 1%
    [Ir(OMe)(cod)] 2​
  • dppe
  • Small (Chelating)15% (Mixture)15% (Mixture)< 1%
    FAQ 2: My photoredox cross-dehydrogenative coupling (CDC) at the C6 position is failing. How do I fix this?

    Causality: Standard CDC uses photocatalysts (like Ru(bpy) 32+​ ) that rely on SET to oxidize the nitrogen lone pair into a radical cation, followed by deprotonation at C6. The 4-nitrophenyl group drastically raises the oxidation potential of the nitrogen, making SET impossible under standard visible-light conditions. Solution: Abandon SET pathways. Instead, utilize a Hydrogen Atom Transfer (HAT) pathway using Tetrabutylammonium decatungstate (TBADT). Excited TBADT abstracts a hydrogen atom directly from the C6 position based on bond dissociation energy (BDE) and polar effects, completely bypassing the need for nitrogen oxidation[3].

    FAQ 3: How do I prevent the epimerization of the (R)-C2 stereocenter during functionalization?

    Causality: The (R)-C2 stereocenter is highly sensitive to strong bases that can deprotonate the α -proton, leading to planarization and subsequent racemization. Solution: Strictly avoid strong bases (e.g., LDA, n-BuLi, or KOtBu) in your workflows. Both the Ir-borylation and TBADT-photoredox methods described below operate under neutral conditions, preserving the enantiomeric excess (ee > 99%).

    Part 3: Step-by-Step Methodologies

    Protocol A: Regioselective Ir-Catalyzed C-H Borylation at C4

    This protocol utilizes steric exclusion to selectively borylate the C4 position[2].

    • Catalyst Preparation: Inside an argon-filled glovebox, combine[Ir(OMe)(cod)] 2​ (1.5 mol %) and dtbpy (3.0 mol %) in dry cyclooctane (0.5 M).

      • Self-Validation Check: The solution must turn a deep, vibrant red within 5 minutes. If it remains yellow/orange, the active iridium-bipyridine complex has not formed; discard and use fresh reagents.

    • Reagent Addition: Add bis(pinacolato)diboron (B 2​ pin 2​ , 1.5 equiv) and (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine (1.0 equiv).

    • Reaction Execution: Seal the vial, remove it from the glovebox, and heat at 80°C for 16 hours.

    • Monitoring: Monitor via GC-MS.

      • Self-Validation Check: Look for the disappearance of the parent mass and the appearance of the [M+126] peak (addition of Bpin).

    • Workup: Filter through a short pad of silica gel (eluting with EtOAc) to remove the Ir catalyst before further downstream cross-coupling.

    Protocol B: TBADT-Catalyzed HAT Photoredox Alkylation at C6

    This protocol uses decatungstate photocatalysis to overcome the electronic deactivation of the N-aryl group[3].

    • Reaction Assembly: In a borosilicate glass vial, dissolve the piperidine substrate (1.0 equiv), the alkyl radical acceptor (e.g., an electron-deficient alkene, 3.0 equiv), and TBADT (2 mol %) in a 1:1 mixture of CH 3​ CN and H 2​ O.

    • Degassing (Critical Step): Perform three freeze-pump-thaw cycles.

      • Self-Validation Check: During the final thaw cycle, there should be absolutely no gas bubbles evolving from the solution. Oxygen quenches the excited decatungstate state and will kill the reaction.

    • Irradiation: Irradiate the mixture using 390 nm LEDs (UV-A) for 24 hours at room temperature.

      • Self-Validation Check: The solution should maintain a pale yellow color. If the solution turns dark blue or black, the decatungstate has been irreversibly reduced (often due to solvent impurities), and the reaction has failed.

    • Isolation: Dilute with brine, extract with CH 2​ Cl 2​ , and purify via flash chromatography.

    Mechanism Start Substrate + TBADT + Alkyl Radical Acceptor Light 390 nm Light Irradiation Start->Light Excited Excited TBADT* Light->Excited HAT Direct HAT at C6 (Bypasses N-Oxidation) Excited->HAT Abstraction of H• Radical C6 Carbon-Centered Radical HAT->Radical Product C6-Alkylated Product Radical->Product Radical Trapping

    Fig 2. TBADT-catalyzed Hydrogen Atom Transfer (HAT) pathway bypassing SET at the C6 position.

    Part 4: References

    • [1] Removal of the Pyridine Directing Group from α -Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. The Journal of Organic Chemistry. URL:[Link]

    • [2] Diverse functionalization of strong alkyl C–H bonds by undirected borylation. Science (via PMC/NIH). URL:[Link]

    • [3] Site-Selective C–H Functionalization by Decatungstate Anion Photocatalysis: Synergistic Control by Polar and Steric Effects Expands the Reaction Scope. ACS Catalysis. URL:[Link]

    Sources

    Validation & Comparative

    A Senior Application Scientist's Guide to Validating Chiral Purity of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine via GC-MS

    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image molecules, can exhibit dramatically different biological activities.[1] This guide provides an in-depth, experience-driven comparison of methodologies for validating the chiral purity of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine, a compound archetype of significant interest in medicinal chemistry, using Gas Chromatography-Mass Spectrometry (GC-MS).

    Our focus is to move beyond a simple recitation of protocols. Instead, we will explore the causality behind our analytical choices, from stationary phase selection to derivatization strategies, ensuring a robust and self-validating system for determining enantiomeric excess.

    The Imperative of Chiral Separation: Why GC-MS?

    While High-Performance Liquid Chromatography (HPLC) is a powerful technique for chiral separations, particularly for non-volatile compounds, GC offers distinct advantages for analytes like our target molecule.[2][3] GC often provides higher separation efficiency, leading to sharper peaks and, consequently, more precise quantification.[3] For volatile and thermally stable compounds, GC can be a more direct and often faster method.[4][5]

    The choice of GC-MS is deliberate. The mass spectrometer provides an additional layer of confirmation, ensuring that the peaks we are quantifying are indeed the enantiomers of interest and not co-eluting impurities. This is particularly crucial in early-stage drug development where sample matrices can be complex.

    Core Principles of Chiral GC Separation

    The foundation of chiral GC lies in the "chiral recognition" mechanism.[6] Enantiomers interact with a chiral stationary phase (CSP) within the GC column, forming transient diastereomeric complexes.[1][6] The subtle differences in the stability of these complexes lead to different retention times, allowing for their separation.[1]

    Cyclodextrin-based CSPs are widely used and highly effective for a broad range of chiral compounds, including those with nitrogen-containing heterocyclic rings.[5][6][7] These cyclic oligosaccharides possess a chiral cavity, and by modifying the functional groups on their rim, a diverse range of selectivities can be achieved.[7]

    dot

    Caption: Principle of Chiral Separation in GC.

    Methodological Comparison: Direct vs. Indirect Approaches

    For the analysis of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine, two primary GC-based strategies can be considered: direct analysis on a chiral column and indirect analysis on an achiral column after derivatization with a chiral reagent.

    FeatureDirect Chiral GCIndirect Chiral GC (with Chiral Derivatizing Agent)
    Principle Enantiomers are separated on a chiral stationary phase.[8]Enantiomers are converted into diastereomers, which are then separated on a standard achiral column.[9][10]
    Stationary Phase Chiral (e.g., derivatized cyclodextrin)Achiral (e.g., DB-5ms)
    Derivatization May be required to improve volatility and peak shape (achiral derivatization).Required to form diastereomers (chiral derivatizing agent).[9]
    Pros Fewer sample preparation steps, less risk of kinetic resolution issues during derivatization.Can be used when a suitable chiral column is not available.
    Cons Requires specialized and often more expensive chiral columns.Derivatization reaction must be complete and free of racemization; the chiral purity of the derivatizing agent is critical.[11]

    For our target analyte, a direct approach using a chiral column is generally preferable to minimize sample handling and potential sources of error. However, the secondary amine in the piperidine ring can lead to peak tailing due to interactions with active sites in the column.[12] Therefore, an achiral derivatization step is often necessary to improve chromatographic performance.

    Experimental Protocol: A Validated Approach

    This protocol outlines a robust method for the determination of the enantiomeric purity of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine using direct chiral GC-MS with a preliminary achiral derivatization step.

    Sample Preparation: Trifluoroacetylation

    To enhance volatility and improve peak shape, the secondary amine of the piperidine is derivatized to a trifluoroacetamide.[12][13]

    • Reagents:

      • (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine sample

      • Ethyl acetate (anhydrous)

      • Trifluoroacetic anhydride (TFAA)

    • Procedure:

      • Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.

      • Add 1 mL of anhydrous ethyl acetate and briefly vortex to dissolve.

      • Add 100 µL of TFAA.

      • Cap the vial and heat at 60°C for 30 minutes.[14]

      • Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

    dot

    Caption: GC-MS Experimental Workflow.

    GC-MS Instrumentation and Conditions
    • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

    • Chiral Column: Cyclodextrin-based, such as a Chirasil-Val or a derivatized β-cyclodextrin column (e.g., Rt-βDEXse), 30 m x 0.25 mm ID, 0.25 µm film thickness.[7][15]

    • GC Parameters:

      • Inlet Temperature: 250°C

      • Injection Volume: 1 µL

      • Split Ratio: 50:1

      • Carrier Gas: Helium, constant flow at 1.2 mL/min

      • Oven Program:

        • Initial temperature: 100°C, hold for 1 minute

        • Ramp: 5°C/min to 220°C

        • Hold at 220°C for 5 minutes

    • MS Parameters:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Scan (m/z 50-500) and Selected Ion Monitoring (SIM) for enhanced sensitivity.

    Data Analysis and Interpretation

    The mass spectrum of the derivatized analyte is expected to show a molecular ion and characteristic fragmentation patterns. The presence of the nitrophenyl and trifluoromethyl groups will lead to specific fragment ions.[16][17] For quantification, the peak areas of the two enantiomers are integrated, and the enantiomeric excess (% ee) is calculated using the following formula:

    % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

    Method Validation: A Self-Validating System

    A robust analytical method must be validated to ensure it is fit for its intended purpose.[3][18] The key validation parameters are outlined below.

    dot

    Sources

    Safety Operating Guide

    Comprehensive Laboratory Safety and Disposal Guide: (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine

    Author: BenchChem Technical Support Team. Date: April 2026

    Here is a comprehensive, scientifically grounded guide for the safe handling and proper laboratory disposal of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine.

    As a drug development professional or analytical chemist, managing the lifecycle of complex synthetic intermediates is as critical as the synthesis itself. (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine is a specialized building block featuring three distinct chemical moieties: a basic piperidine ring, an electron-withdrawing trifluoromethyl ( −CF3​ ) group, and a potentially reactive nitroaromatic ( −NO2​ ) system.

    This guide provides the authoritative operational protocols for handling and disposing of this compound, ensuring environmental compliance, laboratory safety, and the mitigation of hazardous byproducts.

    Hazard Profile & Mechanistic Causality

    To safely manage chemical waste, one must understand the structural causality behind its hazards. Based on safety data for its constituent substructures—such as 2-(trifluoromethyl)piperidine and 1-(4-nitrophenyl)piperidine—this compound presents specific toxicological and environmental risks[1][2].

    • The Trifluoromethyl ( −CF3​ ) Group: The strong carbon-fluorine bonds make this compound environmentally persistent. Improper disposal (e.g., drain dumping) leads to aquatic toxicity[2]. Furthermore, during thermal decomposition or standard incineration, −CF3​ groups generate highly toxic and corrosive Hydrogen Fluoride ( HF ) gas.

    • The Nitroaromatic ( −NO2​ ) Group: Nitroaromatics are energy-rich. While stable under standard conditions, they can decompose exothermically if subjected to extreme heat or if mixed with incompatible chemical waste (such as strong reducing agents or concentrated alkalis). Combustion yields toxic Nitrogen Oxides ( NOx​ ).

    • The Piperidine Core: Piperidine derivatives are biologically active and act as skin, eye, and respiratory irritants[1][2]. They are basic amines, meaning they can react exothermically with concentrated acidic waste.

    Quantitative Hazard Summary
    Hazard CategoryGHS Classification (Analogous Data)Mechanistic CauseRequired Mitigation
    Acute Toxicity Acute Tox. 4 (Oral)[2]Biological target interaction via piperidine core.Fume hood handling; Nitrile gloves.
    Irritation Skin Irrit. 2, Eye Irrit. 2[1][2]Amine basicity and lipophilicity.Splash goggles; dedicated lab coat.
    Environmental Aquatic Acute 1[2]Persistence of the −CF3​ moiety.Strictly zero drain disposal.
    Thermal/Combustion Generates HF and NOx​ Halogen and nitrogen content.High-temp incineration with gas scrubbing.

    Operational Waste Management Workflow

    The disposal of (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine must never be attempted via in-house chemical neutralization (e.g., DIY oxidation/reduction), as this risks the uncontrolled release of toxic gases or runaway exothermic reactions. The only scientifically sound and legally compliant method is segregation and transfer to a licensed hazardous waste facility[3][4].

    WasteWorkflow Gen Waste Generation (R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine Seg Segregation Halogenated Organic Waste Gen->Seg Store Satellite Accumulation Area (SAA) Secondary Containment Seg->Store Transfer Licensed Waste Contractor (EPA/RCRA Compliant) Store->Transfer Incinerate High-Temp Incineration (>1000°C) Transfer->Incinerate Scrub Flue Gas Scrubbing (Neutralize HF & NOx) Incinerate->Scrub

    Workflow for compliant segregation, storage, and destruction of fluorinated nitroaromatic waste.

    Step-by-Step Disposal Protocol

    This self-validating protocol ensures that every step of the disposal process contains a built-in safety check.

    Step 1: Waste Segregation (The "Halogen Rule")

    Because of the trifluoromethyl group, this compound must be classified as Halogenated Organic Waste .

    • Select the Receptacle: Use a dedicated, chemically compatible waste carboy (e.g., high-density polyethylene, HDPE) specifically designated for Halogenated Organics.

    • Compatibility Check: Ensure the waste jug does not contain strong oxidizers (e.g., peroxides, nitric acid) or strong reducing agents. Mixing nitroaromatics with incompatible reagents in a closed jug can lead to pressurization and explosive rupture.

    • Action: Carefully transfer the residual compound, reaction mother liquors, or contaminated solvents into the receptacle using a funnel within a certified fume hood.

    Step 2: Containment of Solid Waste

    If you are disposing of contaminated consumables (e.g., filter paper, TLC plates, or empty vials that contained the neat solid/liquid):

    • Do not throw these in standard municipal trash.

    • Place contaminated solid items into a heavy-duty, sealable polyethylene bag or a dedicated solid hazardous waste bin.

    • Label as "Solid Debris Contaminated with Halogenated Toxic Organics."

    Step 3: RCRA-Compliant Labeling

    A self-validating safety system relies on perfect communication.

    • Attach a Hazardous Waste tag to the container before the first drop of waste is added.

    • Explicitly write the full chemical name: "(R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine". Do not use abbreviations or internal notebook codes.

    • Check the hazard boxes for: Toxic , Irritant , and Environmental Hazard .

    Step 4: Satellite Accumulation and Transfer
    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

    • The container must sit within secondary containment (a tray capable of holding 110% of the container's volume) to prevent environmental release in case of a leak.

    • Keep the container tightly capped at all times unless actively adding waste[3].

    • Once the container is 90% full, transfer it to your facility's central waste accumulation area for pickup by a licensed environmental disposal contractor. The contractor will subject the waste to high-temperature rotary kiln incineration equipped with alkaline scrubbers to safely neutralize the resulting hydrofluoric acid ( HF ) and nitrogen oxides ( NOx​ )[3][5].

    References

    Sources

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    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.